molecular formula C12H16N2O2S B7864542 cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B7864542
M. Wt: 252.33 g/mol
InChI Key: GJIZLXANEHRFCR-CMPLNLGQSA-N
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Description

cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole: is a complex organic compound characterized by its unique molecular structure, which includes a phenylsulfonyl group attached to an octahydropyrrolo[3,4-b]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole typically involves multi-step organic reactions. One common approach is the reaction of phenylsulfonyl chloride with an appropriate octahydropyrrolo[3,4-b]pyrrole derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as triethylamine, and a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired scale, cost efficiency, and safety considerations. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles, such as sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound has been studied for its potential biological activity, including its ability to interact with various biomolecules and cellular targets.

Medicine: The medical applications of this compound are still under investigation, but it shows promise as a precursor for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.

Mechanism of Action

The mechanism by which cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

  • Phenylsulfonyl derivatives: Other compounds with phenylsulfonyl groups, such as phenylsulfonic acid and phenylsulfonyl chloride, share structural similarities but differ in their functional groups and reactivity.

  • Octahydropyrrolo[3,4-b]pyrrole derivatives: Compounds with similar ring structures, such as octahydropyrrolo[3,4-b]pyrrole itself, exhibit different substituents and properties.

Uniqueness: cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole stands out due to its specific combination of the phenylsulfonyl group and the octahydropyrrolo[3,4-b]pyrrole ring system, which imparts unique chemical and biological properties not found in other compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biological Activity

The compound cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a member of the pyrrole family, which has garnered significant interest due to its diverse biological activities. Pyrrole derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a bicyclic framework that includes a pyrrole moiety. This unique structure contributes to its biological activity. The compound's sulfonyl group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Biological Activity Overview

Recent studies have demonstrated that pyrrole derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Several studies have reported that pyrrole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects against human cancer cell lines such as LoVo and HepG-2 .
  • Anti-inflammatory Effects : Pyrrole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo .
  • Antimicrobial Activity : The potential of pyrrole derivatives as antimicrobial agents has been explored extensively. Studies suggest that certain pyrrole compounds exhibit significant antibacterial and antifungal activities .

Case Study 1: Anticancer Activity

A study investigated the effects of various pyrrole derivatives on the viability of LoVo cells (human colorectal carcinoma). When treated with 100 μM concentrations of this compound, cell viability decreased significantly to around 41%. At higher concentrations (400 μM), the viability dropped below 30%, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Action

In another investigation, the anti-inflammatory properties of pyrrole derivatives were assessed by measuring their ability to inhibit cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed that compounds similar to this compound effectively reduced the levels of TNF-alpha and IL-6, demonstrating their potential as anti-inflammatory agents .

Table 1: Biological Activity of Pyrrole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancer41 (100 µM)
7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridineAntiviral6–22
3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl esterAntitubulinNot specified

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is closely linked to their chemical structure. Modifications at specific positions on the pyrrole ring can enhance or diminish their pharmacological properties. For example:

  • The presence of electron-withdrawing groups such as sulfonyl enhances cytotoxicity.
  • Substituents that improve solubility can lead to better bioavailability and efficacy in vivo.

Properties

IUPAC Name

(3aS,6aS)-5-(benzenesulfonyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-17(16,11-4-2-1-3-5-11)14-8-10-6-7-13-12(10)9-14/h1-5,10,12-13H,6-9H2/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIZLXANEHRFCR-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1CN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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